1-(2,5-Dimethyl-4,5-dihydro-1,3-oxazol-5-yl)ethan-1-one
Description
1-(2,5-Dimethyl-4,5-dihydro-1,3-oxazol-5-yl)ethan-1-one is a heterocyclic compound featuring a partially saturated oxazole ring substituted with methyl groups at positions 2 and 3.
Properties
CAS No. |
77219-13-7 |
|---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
1-(2,5-dimethyl-4H-1,3-oxazol-5-yl)ethanone |
InChI |
InChI=1S/C7H11NO2/c1-5(9)7(3)4-8-6(2)10-7/h4H2,1-3H3 |
InChI Key |
SJKBFVAZTMAGML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NCC(O1)(C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethyl-4,5-dihydro-1,3-oxazol-5-yl)ethan-1-one typically involves the cyclization of appropriate precursors. One common method is the iodocyclization of O-alkenyl imidates derived from 1,5-dimethyl-4-phenylimidazolidin-2-one . This reaction yields diastereoisomeric mixtures of 4,5-dihydro-1,3-oxazoles, which can be separated by flash chromatography and further processed to obtain the desired compound.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow processes, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dimethyl-4,5-dihydro-1,3-oxazol-5-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can yield corresponding alcohols or amines.
Substitution: The oxazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2,5-Dimethyl-4,5-dihydro-1,3-oxazol-5-yl)ethan-1-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethyl-4,5-dihydro-1,3-oxazol-5-yl)ethan-1-one involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit or activate specific enzymes or receptors, leading to its observed effects.
Comparison with Similar Compounds
Structural and Electronic Effects
- Oxazole vs. Thiadiazole/Triazole : The target oxazole compound exhibits reduced electron-withdrawing character compared to thiadiazole derivatives (e.g., C=S in thiadiazole vs. O in oxazole), affecting its reactivity in nucleophilic substitutions .
- Chlorine or methoxy groups in oxadiazole/triazole derivatives enhance bioactivity via electronic modulation .
Physicochemical Properties
- Molecular Weight and Solubility : The target compound (MW 155.19) is smaller and likely more soluble than phenyl-substituted analogs (e.g., MW 189.21 for phenyl-oxazole) .
- Spectroscopic Features : IR spectra of thiadiazole analogs show distinct C=O (~1700 cm⁻¹) and C=N (~1600 cm⁻¹) stretches, which would differ in oxazole derivatives due to ring electronegativity .
Biological Activity
1-(2,5-Dimethyl-4,5-dihydro-1,3-oxazol-5-yl)ethan-1-one (CAS No. 77219-13-7) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 141.17 g/mol. Its structure features a 1,3-oxazole ring, which is known for contributing various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C7H11NO2 |
| Molecular Weight | 141.17 g/mol |
| CAS Registry Number | 77219-13-7 |
| Density | 1.105 g/cm³ |
| Boiling Point | 193.524 °C |
| Flash Point | 77.112 °C |
Antimicrobial Activity
Research indicates that compounds containing the oxazole ring exhibit significant antimicrobial properties. A study demonstrated that derivatives of oxazole showed activity against various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial membrane integrity and inhibition of essential cellular processes.
Case Study : A derivative of 1-(2,5-Dimethyl-4,5-dihydro-1,3-oxazol-5-yl)ethanone was tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at concentrations as low as 100 µg/mL .
Antioxidant Activity
The antioxidant potential of oxazole derivatives has been extensively studied. The DPPH radical scavenging assay is commonly employed to evaluate this activity.
Findings :
- Compounds similar to 1-(2,5-Dimethyl-4,5-dihydro-1,3-oxazol-5-yl)ethanone exhibited DPPH scavenging rates exceeding that of ascorbic acid in some cases.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Ascorbic Acid | 88.6 |
| Oxazole Derivative A | 87.7 |
| Oxazole Derivative B | 78.6 |
Cytotoxicity
In vitro cytotoxicity assays have been conducted to assess the safety profile of this compound. The results showed selective toxicity towards certain cancer cell lines while exhibiting lower toxicity towards normal cells.
Case Study : A study evaluated the effects of the compound on human cancer cell lines (e.g., HeLa and MCF7), revealing IC50 values in the micromolar range, indicating potential as an anticancer agent .
Synthesis
The synthesis of 1-(2,5-Dimethyl-4,5-dihydro-1,3-oxazol-5-yl)ethanone typically involves cyclization reactions that yield the oxazole moiety from appropriate precursors. Recent advancements have focused on optimizing yields and purity through various synthetic routes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
